

An In-depth Technical Guide to 1-Bromo-3,5-diiiodobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-3,5-diiiodobenzene**

Cat. No.: **B120974**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **1-bromo-3,5-diiiodobenzene** (CAS No. 149428-64-8). This tri-halogenated benzene derivative is a versatile building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. Its utility is particularly pronounced in the development of novel pharmaceuticals and advanced materials where precise substitution patterns on an aromatic scaffold are required.

Core Properties and Data

1-Bromo-3,5-diiiodobenzene is a solid at room temperature. The presence of three halogen atoms, particularly the two heavy iodine atoms, results in a relatively high molecular weight and density. The differential reactivity of the carbon-iodine versus the carbon-bromine bonds is a key feature of this molecule, enabling selective functionalization in various cross-coupling reactions.

Table 1: Physicochemical and Spectroscopic Properties of **1-Bromo-3,5-diiiodobenzene**

Property	Value	Source(s)
IUPAC Name	1-bromo-3,5-diiodobenzene	--INVALID-LINK--
CAS Number	149428-64-8	--INVALID-LINK--
Molecular Formula	C ₆ H ₃ BrI ₂	--INVALID-LINK--
Molecular Weight	408.80 g/mol	--INVALID-LINK--
Melting Point	140 °C	--INVALID-LINK--
Boiling Point	341.0 ± 32.0 °C (Predicted)	--INVALID-LINK--
Density	2.729 g/cm ³ (Predicted)	--INVALID-LINK--
Appearance	Off-white powder	--INVALID-LINK--
Solubility	Insoluble in water; soluble in common organic solvents.	General chemical knowledge

Table 2: Spectroscopic Data Summary

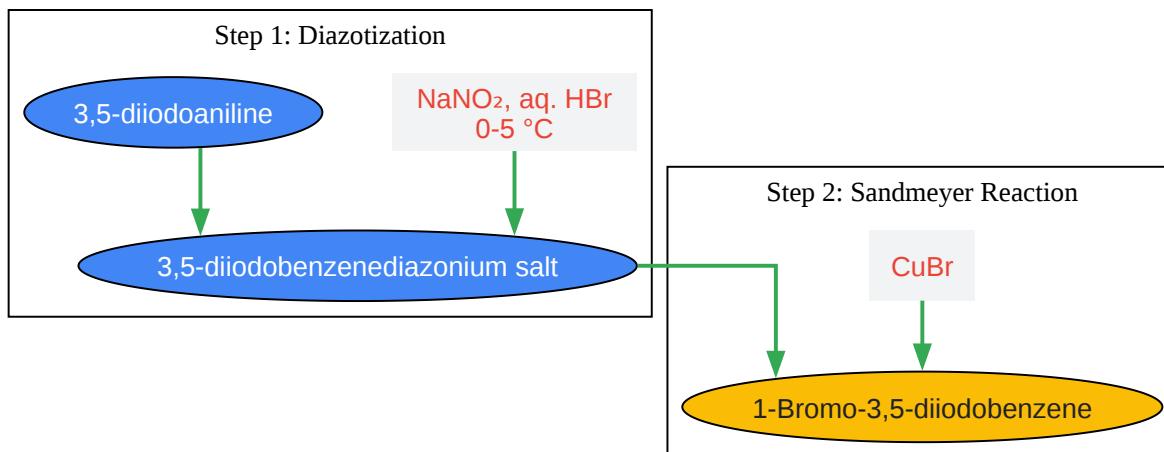
Technique	Expected/Predicted Data
¹ H NMR	Due to the symmetry of the molecule, two signals are expected in the aromatic region (δ 7.0-8.0 ppm). A triplet for the proton at C2 and a doublet for the protons at C4 and C6.
¹³ C NMR	Four signals are expected in the aromatic region, corresponding to the four unique carbon environments (C1, C2, C3/C5, and C4/C6). The carbons attached to the halogens will show characteristic chemical shifts.
Mass Spec (EI)	The molecular ion peak $[M]^+$ would be observed at m/z 408, with a characteristic isotopic pattern due to the presence of bromine. Fragmentation would likely involve the sequential loss of the iodine and bromine atoms.
IR Spectroscopy	Characteristic peaks for C-H stretching of the aromatic ring (\sim 3100-3000 cm^{-1}), C=C stretching of the aromatic ring (\sim 1600-1450 cm^{-1}), and C-Br and C-I stretching in the fingerprint region.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **1-bromo-3,5-diiiodobenzene** is not widely published in top-tier journals, a plausible and efficient route is via the Sandmeyer reaction, starting from the commercially available 3,5-diiodoaniline. This method is analogous to the synthesis of similar polyhalogenated benzenes.

Proposed Synthesis of **1-Bromo-3,5-diiiodobenzene** via Sandmeyer Reaction

This two-step process involves the diazotization of 3,5-diiodoaniline followed by the introduction of the bromine atom using a copper(I) bromide catalyst.



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Caption: Proposed synthesis of **1-Bromo-3,5-diiodobenzene**.

Experimental Protocol:

Step 1: Diazotization of 3,5-diiodoaniline

- In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3,5-diiodoaniline in an aqueous solution of hydrobromic acid (HBr, 48%).
- Cool the mixture to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
- After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

- In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr.

- Cool the CuBr solution to 0-5 °C.
- Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.
- Observe for the evolution of nitrogen gas.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Heat the mixture gently (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.
- The crude product can be isolated by steam distillation or solvent extraction.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure **1-bromo-3,5-diiodobenzene**.

Applications in Organic Synthesis: Cross-Coupling Reactions

The presence of both iodo and bromo substituents on the benzene ring makes **1-bromo-3,5-diiodobenzene** an excellent substrate for sequential and site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions, allowing for a stepwise functionalization of the aromatic ring.



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Caption: Sequential cross-coupling workflow.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. With **1-bromo-3,5-diiodobenzene**, selective coupling at the iodine positions can be achieved under milder conditions, followed by coupling at the bromine position under more forcing conditions.

Experimental Protocol for Selective Suzuki-Miyaura Coupling:

- Reaction at the C-I positions:
 - To a degassed solution of **1-bromo-3,5-diiodobenzene** (1.0 eq) and an arylboronic acid (2.2 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%) and a base (e.g., K_2CO_3 , 3.0 eq).
 - Heat the reaction mixture at a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
 - Upon consumption of the starting material, cool the reaction mixture and proceed with work-up and purification to isolate the 1-bromo-3,5-diarylbenzene intermediate.
- Reaction at the C-Br position:
 - The isolated 1-bromo-3,5-diarylbenzene can then be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system) to yield an unsymmetrical 1,3,5-triarylbenzene.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of carbon-carbon triple bonds. Similar to the Suzuki-Miyaura coupling, the C-I bonds of **1-bromo-3,5-diiodobenzene** will react preferentially.

Experimental Protocol for Selective Sonogashira Coupling:

- To a solution of **1-bromo-3,5-diiodobenzene** (1.0 eq) and a terminal alkyne (2.2 eq) in a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine), add a palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI , 1-3 mol%).
- Stir the reaction mixture at room temperature or with gentle heating and monitor its progress.

- After the reaction is complete, perform a standard aqueous work-up and purify the product by column chromatography to obtain the 1-bromo-3,5-bis(alkynyl)benzene.

Safety and Handling

1-Bromo-3,5-diiiodobenzene is classified as a skin and eye irritant and may cause respiratory irritation. --INVALID-LINK-- Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.

Conclusion

1-Bromo-3,5-diiiodobenzene is a valuable and versatile building block for the synthesis of complex, multi-substituted aromatic compounds. Its differential halogen reactivity allows for a high degree of control in sequential cross-coupling reactions, making it a powerful tool for researchers in drug discovery, materials science, and organic synthesis. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this important chemical intermediate.

- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-3,5-diiiodobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b120974#literature-review-on-1-bromo-3-5-diiiodobenzene\]](https://www.benchchem.com/product/b120974#literature-review-on-1-bromo-3-5-diiiodobenzene)

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